Benzene, [(1,1-dimethyl-2-phenylethyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, [(1,1-dimethyl-2-phenylethyl)thio]- is an organic compound that features a benzene ring substituted with a thioether group. This compound is part of the larger family of benzene derivatives, which are known for their aromatic properties and diverse applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzene, [(1,1-dimethyl-2-phenylethyl)thio]- typically involves the reaction of benzene with a suitable thioether precursor under controlled conditions. One common method is the electrophilic aromatic substitution, where the benzene ring reacts with an electrophile to introduce the thioether group. This reaction often requires a catalyst and specific temperature and pressure conditions to proceed efficiently .
Industrial Production Methods
In industrial settings, the production of benzene derivatives, including benzene, [(1,1-dimethyl-2-phenylethyl)thio]-, often involves catalytic processes. These processes utilize catalysts such as platinum or palladium to facilitate the reaction and achieve high yields. The reaction conditions are optimized to ensure the efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
Benzene, [(1,1-dimethyl-2-phenylethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thioether group or convert it to a different functional group.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups can be introduced using appropriate reagents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
Benzene, [(1,1-dimethyl-2-phenylethyl)thio]- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzene, [(1,1-dimethyl-2-phenylethyl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The thioether group can participate in various biochemical reactions, influencing the activity of enzymes and altering metabolic pathways. The benzene ring’s aromatic nature also allows for interactions with other aromatic compounds, further modulating its effects .
Comparison with Similar Compounds
Similar Compounds
Benzene, (1,2-dimethyl-1-propenyl)-: Another benzene derivative with a different substituent group.
Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]: Features a different substitution pattern on the benzene ring
Uniqueness
Benzene, [(1,1-dimethyl-2-phenylethyl)thio]- is unique due to its specific thioether substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where its specific reactivity and interactions are advantageous .
Properties
CAS No. |
79399-22-7 |
---|---|
Molecular Formula |
C16H18S |
Molecular Weight |
242.4 g/mol |
IUPAC Name |
(2-methyl-1-phenylpropan-2-yl)sulfanylbenzene |
InChI |
InChI=1S/C16H18S/c1-16(2,13-14-9-5-3-6-10-14)17-15-11-7-4-8-12-15/h3-12H,13H2,1-2H3 |
InChI Key |
DTQJBHPHIZDPGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.